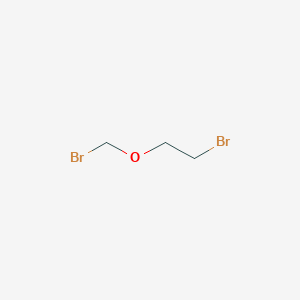

1-Bromo-2-(bromomethoxy)ethane

Description

Significance of Polyhalogenated Ethers as Precursors in Advanced Synthesis

Polyhalogenated ethers are particularly valuable as precursors in advanced synthetic methodologies. The presence of multiple halogen atoms offers several strategic advantages. It allows for selective, stepwise functionalization, where different halogens can be targeted by specific reagents based on their differing reactivities. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures with high precision.

These ethers are employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. sinocurechem.com The carbon-halogen bonds can be transformed into a variety of other functional groups through nucleophilic substitution, cross-coupling reactions, or elimination reactions, providing access to a diverse range of chemical structures.

Unique Reactivity Profile of 1-Bromo-2-(bromomethoxy)ethane within the Broader Class of Organobromine Compounds

This compound, with the chemical structure BrCH₂OCH₂CH₂Br, is a notable member of the organobromine compound family. Its reactivity is characterized by the two bromine atoms located in different chemical environments. One bromine is part of a bromoethyl group, while the other is in a bromomethoxy moiety. This differentiation can lead to distinct reaction kinetics and selectivities.

The ether oxygen atom also influences the reactivity of the molecule. Its lone pairs of electrons can stabilize adjacent carbocations that may form during nucleophilic substitution reactions. Furthermore, the presence of two bromine atoms makes it a bifunctional alkylating agent, capable of reacting at two separate sites. This dual reactivity allows for its use in the synthesis of heterocyclic compounds and polymers.

Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 1-Bromo-2-(2-bromoethoxy)ethane |

| CAS Number | 58460-94-9 epa.gov | 5414-19-7 |

| Molecular Formula | C₃H₆Br₂O epa.gov | C₄H₈Br₂O |

| Molecular Weight | 217.89 g/mol epa.gov | 231.91 g/mol |

| Boiling Point | Not available | 92-93 °C at 12 mmHg |

| Density | Not available | 1.845 g/mL at 25 °C |

| Refractive Index | Not available | 1.513 |

Historical Context and Evolution of Synthetic Strategies for Dihaloethers

The synthesis of dihaloethers has evolved significantly over time, paralleling the broader advancements in organic synthesis. Early methods for preparing similar dihalogenated compounds often involved direct halogenation of unsaturated precursors. For instance, the synthesis of 1,2-dihaloethanes historically involved the addition of halogens to ethylene, a process that often resulted in a mixture of products with low selectivity. sinocurechem.com

Contemporary synthetic strategies for ethers, which can be adapted for dihaloethers, are more refined and offer greater control over the reaction outcome. The Williamson ether synthesis is a widely used and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. uomus.edu.iqyoutube.com Another important method is the alkoxymercuration-demercuration of alkenes, which allows for the Markovnikov addition of an alcohol to an alkene without carbocation rearrangement. masterorganicchemistry.com For the specific synthesis of a compound like 1-bromo-2-fluoroethane, a process involving the reaction of HBr and vinyl fluoride (B91410) in the presence of an oxygen catalyst has been developed. google.com These modern techniques provide higher yields and greater selectivity, which are crucial for the efficient production of complex molecules.

Properties

IUPAC Name |

1-bromo-2-(bromomethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2O/c4-1-2-6-3-5/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDISMCYXKCWWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550633 | |

| Record name | 1-Bromo-2-(bromomethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58460-94-9 | |

| Record name | 1-Bromo-2-(bromomethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Bromomethoxy Ethane

Direct Halogenation Approaches to Vicinal Dihalogenated Ethers

Direct halogenation methods typically involve the introduction of bromine atoms onto a pre-existing molecular skeleton. These approaches can be further divided into the bromination of unsaturated precursors and halogen exchange reactions.

Bromination of Unsaturated Ether Precursors

The synthesis of vicinal dihalides is often achieved through the dihalogenation of an alkene. youtube.com In principle, 1-bromo-2-(2-bromoethoxy)ethane could be conceptualized as arising from an unsaturated ether precursor. However, for a symmetrical ether like bis(2-bromoethyl) ether, this is not a common or direct route. A hypothetical precursor like divinyl ether (CH₂=CHOCH=CH₂) would react with two equivalents of hydrogen bromide (HBr). However, controlling the regioselectivity of the addition to yield the desired 1-bromo-2-(2-bromoethoxy)ethane would be exceptionally challenging, with a high likelihood of forming isomeric products. Similarly, starting with 2-bromoethyl vinyl ether and adding HBr would lead to an asymmetrical product, CH₃CH(Br)OCH₂CH₂Br, not the target compound. Therefore, this pathway is generally less favored for preparing symmetrical dihalo ethers compared to other more reliable methods.

Halogen Exchange Reactions on Substituted Ethers

A more practical and widely employed direct halogenation strategy is the halogen exchange, or Finkelstein reaction. This method involves the conversion of a more readily available dihaloether, typically bis(2-chloroethyl) ether, into the corresponding dibromo compound. Bis(2-chloroethyl) ether is a common industrial chemical and serves as an excellent starting material.

The reaction is typically carried out by treating bis(2-chloroethyl) ether with an alkali metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile. The equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium chloride from the reaction mixture. To enhance the reaction rate and efficiency, a phase-transfer catalyst is often employed.

Table 1: Halogen Exchange Reaction Conditions

| Starting Material | Reagent | Catalyst (Example) | Solvent | Typical Outcome |

|---|---|---|---|---|

| Bis(2-chloroethyl) ether | Sodium Bromide (NaBr) | Tetrabutylammonium (B224687) bromide (TBAB) | Acetonitrile | High conversion to bis(2-bromoethyl) ether |

Functional Group Interconversion Strategies

These strategies involve creating the target molecule by transforming existing functional groups on a precursor molecule. This is one of the most common and versatile approaches for synthesizing 1-bromo-2-(2-bromoethoxy)ethane.

Alcohol-Mediated Etherification and Subsequent Bromination

This robust method typically begins with a readily available diol, diethylene glycol (HOCH₂CH₂OCH₂CH₂OH). The two primary hydroxyl groups are converted to bromide groups using a suitable brominating agent. Common reagents for this transformation include concentrated hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (B44618) and bromine.

The reaction with concentrated HBr is a classic SN2 substitution where the alcohol is protonated to form a good leaving group (water), which is then displaced by the bromide ion. Using phosphorus tribromide is another effective method that converts the primary alcohols into good leaving groups, facilitating nucleophilic attack by the bromide. chemicalbook.com

An alternative pathway in this category involves the acid-catalyzed dehydration of two molecules of 2-bromoethanol (B42945). In this Williamson-ether-synthesis-like approach, one molecule of 2-bromoethanol is protonated, and its hydroxyl group is displaced by the oxygen atom of a second molecule, forming the ether linkage and yielding the final product.

Ring-Opening Reactions of Cyclic Ethers with Bromine Sources

The cleavage of cyclic ethers provides a powerful route to bifunctional linear compounds. For the synthesis of 1-bromo-2-(2-bromoethoxy)ethane, the logical starting material is 1,4-dioxane (B91453). The stable cyclic ether ring can be opened by strong brominating agents to yield the desired linear dibromide.

Reagents such as boron tribromide (BBr₃) are highly effective for ether cleavage. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion, leading to ring opening. Another established method involves treating the cyclic ether with a combination of tetrabromomethane (CBr₄) and triphenylphosphine (PPh₃). researchgate.net This reagent system, often used in Appel-type reactions, has proven effective for the mild, one-step conversion of cyclic ethers like oxolane into their corresponding dibromoalkanes and can be applied to 1,4-dioxane. researchgate.net The reaction is believed to proceed through a phosphonium (B103445) bromide intermediate.

Neighboring group participation by an epoxide oxygen in the opening of a bromonium ion is a known method for the stereoselective synthesis of cyclic ethers, highlighting the utility of ring-opening mechanisms in ether synthesis. rsc.orgox.ac.uk While not a direct route to the acyclic target, this principle underscores the reactivity of cyclic ethers with bromine sources.

Development of Novel Reagents and Catalytic Systems for Efficient Synthesis

Modern synthetic chemistry continually seeks to improve upon classical methods by developing more efficient, milder, and selective reagents and catalysts. For the synthesis of 1-bromo-2-(2-bromoethoxy)ethane, these advancements focus on improving the efficiency of the established routes.

In halogen exchange reactions (Section 2.1.2), the development of more sophisticated phase-transfer catalysts and the use of ionic liquids as solvents can accelerate the reaction and simplify product isolation.

For the bromination of diols (Section 2.2.1), newer reagents have been developed to avoid the harsh conditions of concentrated acids or the stoichiometric byproducts of phosphorus reagents. For example, using polymer-supported triphenylphosphine in combination with bromine allows for easy removal of the phosphine (B1218219) oxide byproduct by filtration.

In the context of ring-opening reactions (Section 2.2.2), research into novel Lewis acids or photoredox catalysis could offer milder conditions for cleaving the 1,4-dioxane ring. Photoredox catalysis, for instance, has been used for the ring-opening of cyclic ethers with benzyl (B1604629) bromides through a single-electron-transfer (SET) pathway, suggesting potential for new synthetic designs. cas.cn

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-Bromo-2-(2-bromoethoxy)ethane / Bis(2-bromoethyl) ether | C₄H₈Br₂O |

| 1-Bromo-2-chloroethane | C₂H₄BrCl |

| 1,4-Dioxane | C₄H₈O₂ |

| 2-Bromoethanol | C₂H₅BrO |

| Acetonitrile | C₂H₃N |

| Bis(2-chloroethyl) ether | C₄H₈Cl₂O |

| Boron tribromide | BBr₃ |

| Bromine | Br₂ |

| Diethylene glycol | C₄H₁₀O₂ |

| Divinyl ether | C₄H₆O |

| Hydrogen bromide | HBr |

| Potassium bromide | KBr |

| Phosphorus tribromide | PBr₃ |

| Sodium bromide | NaBr |

| Tetrabromomethane | CBr₄ |

Exploration of Phase-Transfer Catalysis in Halogenation

Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reactants located in different phases, often an aqueous phase and an organic phase. crdeepjournal.org This methodology can enhance reaction rates, improve yields, and allow for milder reaction conditions. In the context of synthesizing 1-Bromo-2-(bromomethoxy)ethane, PTC could be instrumental in the bromination of the precursor, 2-bromoethyl vinyl ether.

The use of phase-transfer catalysts has been successful in various nucleophilic substitution reactions involving halogenated compounds. alfachemic.com For instance, the synthesis of nitriles from halogenated compounds and potassium cyanide has been effectively carried out using PTC. alfachemic.com

Stereoselective and Regioselective Synthesis of this compound

The addition of bromine to a vinyl ether is expected to proceed via an electrophilic addition mechanism. This typically involves the formation of a cyclic bromonium ion intermediate. The subsequent attack of a bromide ion on this intermediate dictates the stereochemistry of the product. Generally, this leads to an anti-addition of the two bromine atoms across the double bond.

The regioselectivity of the addition is also a critical consideration. According to Markovnikov's rule, in the electrophilic addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. However, in the case of bromine addition, the initial electrophilic attack by Br+ can be followed by the attack of the bromide anion. For vinyl ethers, the oxygen atom significantly influences the electron density of the double bond, which can direct the regiochemical outcome. While specific studies on the regioselectivity of bromine addition to 2-bromoethyl vinyl ether are not detailed in the available literature, studies on similar systems can provide insights. For instance, the regioselective bromination of certain aromatic amines has been achieved through specific directing groups. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key aspects include the use of safer solvents, minimizing waste, and maximizing atom economy.

Solvent-Free and Environmentally Benign Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce the environmental impact of a chemical process. An efficient solvent-free protocol for the regioselective bromination of substituted coumarins has been developed using dioxane dibromide as a solid brominating agent. beilstein-journals.orgnih.gov This method has shown to be more efficient in terms of reaction rate, yield, and purity of the products compared to reactions carried out in organic solvents. nih.gov

The use of water as a solvent is another cornerstone of green chemistry. While the solubility of organic substrates in water can be a challenge, the use of phase-transfer catalysts can often overcome this limitation.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

To assess the atom economy of a potential synthesis for this compound, let's consider the plausible route of brominating 2-bromoethyl vinyl ether.

Hypothetical Reaction:

CH₂=CHOCH₂CH₂Br + Br₂ → BrCH₂CH(Br)OCH₂CH₂Br

Molecular Weights:

2-Bromoethyl vinyl ether (C₄H₇BrO): 150.99 g/mol

Bromine (Br₂): 159.808 g/mol

this compound (C₄H₈Br₂O): This is an incorrect formula for the product. The correct product from the addition of Br₂ to 2-bromoethyl vinyl ether would be 1,2-dibromo-1-(2-bromoethoxy)ethane (C₄H₇Br₃O). However, the target compound is this compound (C₃H₆Br₂O), which suggests a different synthetic approach might be necessary, possibly involving the reaction of bromoacetaldehyde (B98955) with 2-bromoethanol or a related pathway.

Assuming a hypothetical synthesis of a related compound, bis(2-bromoethyl) ether, from the reaction of dioxane with hydrogen bromide, we can analyze the atom economy. cdnsciencepub.com

Reaction for a related compound:

C₄H₈O₂ (Dioxane) + 2 HBr → (BrCH₂CH₂)₂O + H₂O

Molecular Weights:

Dioxane (C₄H₈O₂): 88.11 g/mol

Hydrogen Bromide (HBr): 80.91 g/mol (x2 = 161.82 g/mol )

Bis(2-bromoethyl) ether ((BrCH₂CH₂)₂O): 231.91 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (231.91 / (88.11 + 161.82)) x 100 = (231.91 / 249.93) x 100 ≈ 92.8%

This calculation for a related synthesis highlights that even reactions with byproducts can have a relatively high atom economy. Minimizing byproducts and developing catalytic cycles are key strategies for improving atom economy and adhering to green chemistry principles.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Bromomethoxy Ethane

Nucleophilic Substitution Reactions at Carbon-Bromine Centers

Nucleophilic substitution reactions of 1-bromo-2-(bromomethoxy)ethane are governed by the nature of the substrate, the nucleophile, the solvent, and the leaving group. The molecule possesses two potential sites for substitution: the C1-Br bond of the bromoethyl group and the Cα-Br bond of the bromomethoxy group.

SN1 and SN2 Reaction Pathways: Kinetic and Stereochemical Analysis

The competition between unimolecular (SN1) and bimolecular (SN2) substitution pathways is a central theme in the reactivity of alkyl halides. For this compound, both C-Br bonds are at primary or pseudo-primary carbons, which generally favors the SN2 mechanism due to the relatively unhindered nature of the reaction centers. masterorganicchemistry.comlibretexts.org

An SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This leads to an inversion of stereochemistry at the reaction center. wikipedia.orglibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). wikipedia.org

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is typically dependent only on the concentration of the substrate (first-order kinetics) and leads to a racemic mixture of products if the starting material is chiral. libretexts.org

For this compound, the C1-Br bond is on a primary carbon, strongly favoring an SN2 pathway. The Cα-Br bond of the bromomethoxy group is also at a primary-like center, but the adjacent ether oxygen can influence the stability of a potential carbocation. While a primary carbocation is generally unstable, the α-oxygen can stabilize an adjacent positive charge through resonance, which might suggest the possibility of an SN1 pathway under certain conditions, such as in a polar, protic solvent. nih.gov However, the SN2 mechanism is still expected to be the dominant pathway for most nucleophilic substitutions on this molecule.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of this compound with Sodium Iodide in Acetone (B3395972)

| Entry | Substrate Concentration (M) | Nucleophile [I⁻] (M) | Initial Rate (M/s) | Reaction Order |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ | - |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ | First order in substrate |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ | First order in nucleophile |

| Overall | Second order (SN2) |

Influence of Ether Oxygen on Halogen Reactivity and Regioselectivity

The ether oxygen atom in this compound plays a crucial role in modulating the reactivity of the two C-Br bonds. The Cα-Br bond is significantly more reactive towards nucleophilic substitution than a typical primary alkyl bromide. This enhanced reactivity is attributed to the "α-haloether effect," where the non-bonding electrons of the ether oxygen can stabilize the transition state of an SN2 reaction or a potential carbocation in an SN1-like process. youtube.com The electron-withdrawing inductive effect of the oxygen also increases the electrophilicity of the α-carbon. youtube.com

This difference in reactivity between the α- and β-bromo positions leads to regioselectivity in nucleophilic substitution reactions. Strong, unhindered nucleophiles are likely to preferentially attack the more reactive Cα-Br bond.

Competitive Intramolecular Cyclization Reactions

The potential for neighboring group participation by the ether oxygen also introduces the possibility of competitive intramolecular cyclization reactions. Under appropriate conditions, particularly with a weak external nucleophile or in a dilute solution, the intramolecular attack of the ether oxygen on the C1 carbon can lead to the formation of a stable five-membered ring, a derivative of 1,4-dioxane (B91453). thieme-connect.degoogle.comuky.edu

The rate of ring closure is highly dependent on the ring size, with five- and three-membered rings generally forming the fastest. smartstartinstitute.com In the case of this compound, the formation of a five-membered cyclic oxonium ion is a plausible intramolecular pathway that can compete with intermolecular substitution.

Elimination Reactions Forming Unsaturated Ethers

In the presence of a strong base, this compound can undergo elimination reactions to form unsaturated ethers, such as vinyl ethers.

E1 and E2 Elimination Mechanisms: Regiochemical Outcomes

Elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.orgaskthenerd.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. libretexts.orgaskthenerd.com

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. It is favored by weak bases and polar protic solvents. dalalinstitute.com

For this compound, elimination can occur from either the bromoethyl or the bromomethoxy moiety. Elimination of HBr from the bromoethyl group would lead to the formation of bromomethoxy)ethene. Elimination involving the bromomethoxy group is more complex and could potentially lead to the formation of a vinyl ether.

The regiochemical outcome of E2 reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.orgpressbooks.pub However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product). pressbooks.pub In the case of this compound, the nature of the base and the relative acidity of the β-protons will determine the regioselectivity of the elimination.

Organometallic Transformations Utilizing Carbon-Bromine Bonds

Organometallic transformations are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The two carbon-bromine bonds in this compound, one on a primary carbon and the other on a carbon adjacent to an ether oxygen (an α-haloether), would be expected to exhibit different reactivities. However, no studies have been published that specifically investigate these transformations for this compound.

Formation and Reactivity of Grignard Reagents and Organolithium Compounds

The formation of Grignard reagents typically involves the reaction of an alkyl halide with magnesium metal in an ethereal solvent. masterorganicchemistry.commasterorganicchemistry.com Similarly, organolithium compounds can be prepared by reacting an alkyl halide with lithium metal. masterorganicchemistry.com

For this compound, the presence of two bromine atoms presents a challenge for the selective formation of a mono- or di-Grignard or organolithium reagent. The α-bromoether moiety is known to be highly reactive and may undergo different reaction pathways, such as elimination or rearrangement, under the conditions required for organometallic reagent formation. A thorough search of the scientific literature yielded no specific examples or data on the formation or subsequent reactivity of Grignard or organolithium reagents derived from this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds from organohalides. nih.govnih.govresearchgate.net

Suzuki Coupling: This reaction couples an organohalide with an organoboron compound.

Sonogashira Coupling: This reaction involves the coupling of an organohalide with a terminal alkyne. libretexts.orgorganic-chemistry.org

Heck Reaction: This reaction couples an organohalide with an alkene.

Despite the broad utility of these reactions with various bromo-compounds, there are no published studies detailing the use of this compound as a substrate in Suzuki, Sonogashira, or Heck cross-coupling reactions. The differential reactivity of the two C-Br bonds could potentially allow for selective coupling, but this has not been experimentally verified for this compound.

Radical Reactions Involving Bromine Atom Abstraction

Radical reactions initiated by the abstraction of a bromine atom can lead to a variety of functionalized products. This process typically involves the homolytic cleavage of the carbon-bromine bond.

Free-Radical Chain Mechanisms in Functionalization

Free-radical halogenation is a common method for the synthesis of alkyl halides. ontosight.ai Conversely, the bromine atoms in this compound could, in principle, be abstracted by a radical initiator to form a carbon-centered radical. This radical could then participate in various functionalization reactions. However, no research has been found that describes the use of this compound in free-radical chain reactions.

Electrochemical Reduction Pathways and Intermediate Species

The electrochemical reduction of organohalides can provide a pathway for dehalogenation or the formation of reactive intermediates. researchgate.net The process involves the transfer of electrons to the carbon-bromine bond, leading to its cleavage. researchgate.net Studies on related molecules like 1-bromomethyl-2-oxocycloalkane-1-carboxylates show that one-electron reductive cleavage of a C-Br bond can yield a radical intermediate. researchgate.net However, a review of the literature reveals no specific studies on the electrochemical reduction of this compound, and therefore, its reduction potential, the nature of its intermediates, and final products remain uncharacterized.

Rearrangement Reactions and Fragmentations

The structure of this compound, particularly the α-bromoether moiety, suggests the possibility of rearrangement or fragmentation reactions, especially under thermal, acidic, or basic conditions. For example, the fragmentation of bromo-compounds in a mass spectrometer is a well-known analytical technique. docbrown.infodocbrown.info However, there is no specific literature describing any observed rearrangement or fragmentation reactions of this compound under various synthetic or analytical conditions.

Pinacol-Type and Wagner-Meerwein Rearrangements

Pinacol (B44631) and Wagner-Meerwein rearrangements are classic examples of carbocation-mediated 1,2-rearrangements. wikipedia.org These reactions are typically initiated by the formation of a carbocation, which then undergoes a shift of an adjacent group (alkyl, aryl, or hydride) to form a more stable carbocationic intermediate.

For this compound, the formation of a carbocation would be a key step for such rearrangements to occur. This could potentially be initiated by the loss of a bromide ion, facilitated by a Lewis acid. For instance, coordination of a Lewis acid to one of the bromine atoms could weaken the carbon-bromine bond, leading to its heterolytic cleavage and the formation of a primary carbocation.

However, primary carbocations are inherently unstable. Therefore, a 1,2-hydride shift or a 1,2-bromine shift could occur to generate a more stable secondary or tertiary carbocation, if the substrate structure allows. In the case of this compound, the initial carbocation would be at a primary position. A subsequent 1,2-shift of a hydride from the adjacent carbon is a plausible step.

It is important to note that without experimental data, the specific conditions required and the migratory aptitude of the various groups in this compound remain speculative. The general mechanism for a Wagner-Meerwein rearrangement involves the migration of an alkyl or aryl group, or a hydrogen atom, to an adjacent carbocation center. wikipedia.org Similarly, the pinacol rearrangement is characteristic of 1,2-diols, which after protonation of a hydroxyl group and loss of water, form a carbocation that triggers the rearrangement. wikipedia.org While this compound is not a diol, analogous rearrangements could be envisioned under conditions that promote carbocation formation.

Cleavage of the Ether Linkage under Specific Conditions

The ether linkage in this compound is expected to be susceptible to cleavage under strong acidic conditions, similar to other ethers. masterorganicchemistry.com The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.

The mechanism of cleavage, either S_N1 or S_N2, would depend on the stability of the potential carbocation intermediates. masterorganicchemistry.com Given the structure of this compound, both pathways could be considered.

S_N2 Pathway: In the presence of a strong nucleophile and a protic acid (like HBr or HI), the ether oxygen would be protonated, making it a good leaving group. A bromide or iodide ion could then attack one of the electrophilic carbon atoms adjacent to the ether oxygen. The attack would likely occur at the less sterically hindered carbon, leading to the formation of a bromoalkanol and a dibromoalkane.

S_N1 Pathway: If a stable carbocation can be formed, an S_N1 mechanism may be favored. The protonated ether could dissociate to form an alcohol and a carbocation. This carbocation would then be attacked by a nucleophile. The presence of bromine atoms might influence the stability of any potential carbocationic intermediates through inductive effects.

The choice of reagent is crucial for ether cleavage. Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used. masterorganicchemistry.com Lewis acids could also potentially be employed to facilitate the cleavage of the C-O bond.

Without specific experimental results for this compound, the following table provides a general overview of the expected products from ether cleavage based on the reaction mechanism.

General Products of Ether Cleavage

| Reaction Pathway | Key Intermediate | Potential Products from this compound Cleavage |

|---|---|---|

| S_N2 | Ternary complex of protonated ether and nucleophile | 1,2-Dibromoethane (B42909) and Bromomethanol |

| S_N1 | Carbocation | Products would depend on the stability of the carbocation formed and potential rearrangements. |

No Information Found for this compound

Extensive research has yielded no specific scientific data for the chemical compound This compound . Despite comprehensive searches for its use as a versatile building block in complex chemical synthesis, including its potential roles in carbon-carbon bond formation, heterocyclic synthesis, and as a precursor for advanced materials, no dedicated studies or research findings for this exact molecule could be located.

The investigation sought to detail its application in the following areas as per the requested outline:

Construction of Carbon-Carbon Bonds in Polyfunctionalized Molecules: No information was found regarding its use in alkylation reactions for the synthesis of natural products and their analogs, nor in cycloaddition reactions with activated multiple bonds.

Synthesis of Oxygen-Containing Heterocyclic Compounds: There is no available literature on the role of this compound in the formation of furan (B31954) or pyran rings, or its derivatization for the synthesis of dioxanes and related structures.

Precursor for Advanced Materials and Functional Molecules: Its application as a precursor for advanced materials or functional molecules is not documented in the available scientific literature.

It is important to note that while information is available for structurally similar compounds, such as 1-Bromo-2-(2-bromoethoxy)ethane and various other bromoalkoxyethanes, these are distinct chemical entities with different reactive properties. Adhering to the strict focus on this compound, no content could be generated for the requested article.

Therefore, a detailed, informative, and scientifically accurate article on this compound based on the provided outline cannot be constructed at this time due to the absence of relevant research findings.

1 Bromo 2 Bromomethoxy Ethane As a Versatile Building Block in Complex Chemical Synthesis

Precursor for Advanced Materials and Functional Molecules

Oligomerization and Polymerization to Novel Polyethers

An extensive search for documented research on the oligomerization and polymerization of 1-Bromo-2-(bromomethoxy)ethane did not yield specific studies or detailed findings. The structure of this compound, containing a reactive bromomethoxy group, theoretically suggests its potential as a monomer for cationic polymerization to form polyethers. The presence of the bromoethyl group could also offer a site for subsequent reactions or initiation. However, there are no available scientific reports that detail the specific conditions, catalysts, or resulting polymer characteristics for this compound.

Due to the lack of experimental data in the searched literature, a data table summarizing research findings on the polymerization of this specific compound cannot be generated.

Introduction of Specific Functional Groups for Sensing and Catalysis

There is currently no specific information in the scientific literature regarding the use of this compound to introduce functional groups for the development of materials for sensing and catalysis. The bifunctional nature of the molecule, with two distinct bromine-containing ether functionalities, could theoretically allow for its use as a linker or for the introduction of specific moieties. For instance, one bromine atom could be displaced to attach the molecule to a polymer backbone or surface, while the other could be substituted to introduce a catalytically active or sensory group.

Despite this theoretical potential, no published research was found that demonstrates these applications for this compound. Therefore, detailed research findings or examples of its use in creating functional materials for sensing and catalysis are not available.

As no specific research data has been published on this topic, a data table of research findings cannot be compiled.

Computational and Theoretical Studies on 1 Bromo 2 Bromomethoxy Ethane Reactivity and Properties

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

No published research or database entries containing Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) or the HOMO-LUMO gap, for 1-Bromo-2-(bromomethoxy)ethane could be located. Such data is crucial for predicting the kinetic stability and chemical reactivity of a molecule.

Charge Distribution and Electrostatic Potentials at Reactive Centers

Information regarding the charge distribution and electrostatic potential maps for this compound is not available in the public domain. These studies would typically identify the electrophilic and nucleophilic sites on the molecule, providing insight into its reactive behavior.

Mechanistic Pathway Elucidation using Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Transition States

A thorough search did not yield any Density Functional Theory (DFT) studies that have investigated the transition states of reactions involving this compound. Such studies are fundamental for understanding reaction mechanisms at a molecular level.

Calculation of Activation Barriers and Reaction Energies

There is no available data on the calculated activation barriers or reaction energies for any chemical transformation involving this compound. This information is essential for determining the feasibility and rates of potential reactions.

Conformational Analysis and Intramolecular Interactions

No specific conformational analysis or studies on the intramolecular interactions of this compound have been published. This type of analysis would be valuable for understanding the three-dimensional structure and stability of its different conformers.

Rotational Barriers Around Carbon-Oxygen and Carbon-Carbon Bonds

The rotational barriers in this compound arise from the energetic cost of moving from a staggered (low energy) conformation to an eclipsed (high energy) conformation. The molecule has two key rotatable bonds: the C-O bond of the bromomethoxy group and the C-C bond of the ethane (B1197151) backbone.

Rotation around the C-C bond is expected to be influenced by both steric and electronic factors. The presence of a bromine atom and a bromomethoxy group introduces significant steric bulk and electrostatic interactions. Analogous to 1,2-disubstituted ethanes like 1,2-dibromoethane (B42909), we can anticipate a preference for the anti-periplanar conformation where the large bromine atom and the bromomethoxy group are positioned at a 180° dihedral angle to each other, minimizing steric repulsion. ucla.eduyoutube.com The gauche conformers, with a dihedral angle of approximately 60°, would be of higher energy due to steric clash between these groups. The eclipsed conformations, where the substituents overlap, will represent the highest energy transition states for rotation. The rotational barrier for a C-C single bond in a simple substituted ethane is typically in the range of 3-5 kcal/mol. youtube.com For 1,2-dibromoethane, the anti conformer is more stable than the gauche conformer. ucla.edu

Rotation around the C-O bond of the bromomethoxy moiety (CH2Br-O) is analogous to that in ethers. The barriers to rotation in ethers are generally lower than those for C-C bonds. However, the presence of the bromine atom on the adjacent carbon will influence this rotation. The anomeric effect, a type of stereoelectronic interaction, may play a role here. This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom to prefer an axial or gauche orientation. This is due to a stabilizing hyperconjugative interaction between a lone pair on the oxygen and the antibonding orbital (σ*) of the C-Br bond.

Table 1: Estimated Rotational Energy Barriers for this compound

| Rotating Bond | Conformation Change | Estimated Barrier (kcal/mol) | Basis of Estimation |

| C-C | anti to eclipsed | ~4-6 | Analogy with 1,2-dibromoethane and considering the bulk of the bromomethoxy group. ucla.eduyoutube.com |

| C-C | gauche to eclipsed | ~3-5 | Analogy with 1,2-dibromoethane. ucla.edu |

| C-O | Staggered to eclipsed | ~1-2 | General values for ethers, adjusted for the presence of the bromine substituent. |

Note: These are estimated values and would require specific computational studies for accurate determination.

Hyperconjugative and Stereoelectronic Effects of Halogen and Ether Moieties

The reactivity and conformational preferences of this compound are significantly governed by hyperconjugative and stereoelectronic effects arising from the interplay between the bromine atoms and the ether oxygen.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. In this compound, several key hyperconjugative interactions are expected:

nO → σC-Br:* A lone pair (n) on the ether oxygen can donate electron density into the antibonding orbital (σ*) of the adjacent C-Br bond. This interaction is a manifestation of the anomeric effect and is strongest when the oxygen lone pair and the C-Br bond are anti-periplanar. This would stabilize conformations where the O-C-C-Br dihedral angle is approximately 90° or 270°, influencing the rotational profile around the C-C bond.

nO → σC-C:* A lone pair on the oxygen can also donate into the antibonding orbital of the C-C bond, weakening it slightly and influencing the rotational barrier.

σC-H → σC-Br:* The electrons in the C-H bonds can delocalize into the antibonding orbital of the C-Br bond. This is a classic hyperconjugative interaction that stabilizes the molecule and is dependent on the relative orientation of the bonds.

Stereoelectronic Effects: These are effects on molecular geometry and reactivity that arise from the spatial arrangement of orbitals. wikipedia.orgbaranlab.org In this compound, the primary stereoelectronic considerations are:

The Anomeric Effect: As mentioned, this effect will likely favor conformations that maximize the nO → σ*C-Br interaction. This has a profound impact on the geometry and can lead to a preference for seemingly less stable gauche conformations over anti conformations in certain fragments of the molecule, contrary to what would be predicted based on sterics alone.

Gauche Effect: In molecules of the type X-CH2-CH2-Y where X and Y are electronegative groups, there is often a preference for the gauche conformation over the anti conformation. While steric hindrance would favor the anti arrangement, electrostatic and hyperconjugative interactions can make the gauche form more stable. This could be a significant factor in the conformational equilibrium of this compound.

Repulsive Interactions: The lone pairs on the oxygen and the bromine atoms will experience electrostatic repulsion, which will destabilize conformations where these atoms are in close proximity.

Table 2: Key Stereoelectronic Interactions in this compound

| Interacting Orbitals (Donor → Acceptor) | Type of Interaction | Consequence |

| nO → σC-Br | Anomeric Effect | Stabilization of specific gauche-like conformations. |

| nO → σC-C | Hyperconjugation | Weakening of the C-C bond, influences rotational barrier. |

| σC-H → σ*C-Br | Hyperconjugation | General stabilization of the molecule. |

| Lone Pair (O) ↔ Lone Pair (Br) | Electrostatic Repulsion | Destabilization of conformations with close proximity of O and Br. |

Advanced Spectroscopic Techniques in Mechanistic Research of 1 Bromo 2 Bromomethoxy Ethane Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for mapping the structural evolution of a reacting system at the molecular level. Its ability to provide detailed information about the chemical environment of individual nuclei makes it indispensable for mechanistic studies.

Real-Time Reaction Monitoring via In Situ NMR

In situ NMR allows chemists to observe a reaction as it happens directly within the NMR spectrometer, providing a continuous stream of data on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates. researchgate.netrsc.orgresearchgate.netacs.orgrsc.org For a hypothetical reaction of 1-Bromo-2-(bromomethoxy)ethane, such as a substitution reaction with a nucleophile (e.g., a thiol), in situ ¹H NMR could be employed to track the process.

Initially, the ¹H NMR spectrum of the starting material, this compound (Br-CH₂-CH₂-O-CH₂-Br), would display distinct signals for each set of non-equivalent protons. As the reaction proceeds, the intensity of these signals would decrease, while new signals corresponding to the product and any intermediates would emerge and grow. By integrating these signals over time, detailed kinetic profiles for each species can be constructed. rsc.org For instance, the rate of disappearance of the starting material's protons can be directly compared to the rate of appearance of the product's protons, providing quantitative data to determine reaction orders and rate constants. rsc.org

Hypothetical ¹H NMR Data for Monitoring a Substitution Reaction of this compound

| Time (min) | Integral of Br-CH₂-CH₂-O (Reactant) | Integral of Product CH₂ Signal | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.40 | 0.60 | 60% |

| 60 | 0.15 | 0.85 | 85% |

| 120 | <0.05 | >0.95 | >95% |

Elucidation of Intermediate Structures through 2D NMR Experiments

While 1D NMR is excellent for monitoring reaction kinetics, the identification of complex or transient intermediates often requires more sophisticated techniques like two-dimensional (2D) NMR. researchgate.net In transformations of this compound, competing reaction pathways could lead to the formation of cyclic intermediates or rearranged products.

For example, an intramolecular substitution could hypothetically form a cyclic oxonium ion. Distinguishing this from other possible intermediates would be challenging with 1D NMR alone. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment could be used to correlate each proton signal with its directly attached carbon atom. researchgate.net Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (typically over 2-3 bonds), providing crucial connectivity information to piece together the structure of an unknown intermediate. researchgate.netresearchgate.net For instance, an HMBC correlation between the protons of one methylene (B1212753) group and the carbon of another through the ether oxygen would help confirm the backbone structure of a suspected intermediate. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Tracking Bond Changes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to changes in chemical bonds and is therefore ideal for tracking the transformation of functional groups during a reaction. americanpharmaceuticalreview.com

Analysis of Functional Group Transformations During Reactions

IR spectroscopy is particularly useful for identifying the presence and disappearance of specific functional groups due to their characteristic absorption frequencies. libretexts.orgyoutube.com In reactions involving this compound, key vibrational modes would be the C-Br and C-O stretches. The C-Br stretching vibration typically appears in the far-infrared region (around 650-550 cm⁻¹), while the C-O stretching vibration of the ether linkage is found in the fingerprint region (around 1150-1050 cm⁻¹). pressbooks.pubspectroscopyonline.comyoutube.com

Consider a reaction where one of the bromine atoms is substituted by a hydroxyl group. Monitoring this reaction with IR spectroscopy would show a decrease in the intensity of the C-Br absorption band and the appearance of a strong, broad O-H stretching band around 3400 cm⁻¹. libretexts.org This provides a clear indication that the substitution has occurred.

Hypothetical IR Frequencies for Reactant and Product

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| This compound | C-Br | ~630 |

| C-O-C | ~1120 | |

| 2-(Bromomethoxy)ethanol | O-H | ~3400 (broad) |

| C-Br | ~630 | |

| C-O-C | ~1115 | |

| C-O (alcohol) | ~1050 |

Raman spectroscopy offers complementary information. While C-O bonds are strong IR absorbers, C-Br bonds often yield strong Raman signals. The symmetric nature of certain vibrations can make them Raman active but IR inactive, providing a more complete picture of the bonding changes.

Studies of Intermolecular Interactions in Solution

Vibrational spectroscopy can also provide insights into intermolecular interactions, such as hydrogen bonding between a reaction intermediate and the solvent. americanpharmaceuticalreview.com If a transformation of this compound proceeds through an intermediate that can act as a hydrogen bond donor or acceptor, the position and shape of certain vibrational bands (like O-H or N-H stretches) will be sensitive to the solvent environment. By comparing spectra in different solvents, one can infer the nature and strength of these interactions, which can be critical for understanding the reaction mechanism and kinetics.

Mass Spectrometry (MS) for Mechanistic Pathway Confirmation

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio of ionized molecules and their fragments. This information is vital for confirming the identity of final products and can offer compelling evidence for proposed reaction intermediates through fragmentation analysis. chemguide.co.ukyoutube.com

In a typical electron ionization (EI) mass spectrum of this compound, one would expect to see a molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak would be accompanied by characteristic M+2 and M+4 peaks, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com

The fragmentation pattern provides a roadmap of the molecule's weakest bonds. For this compound, likely fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond or the C-O bond adjacent to the bromine atoms. libretexts.org

Loss of a bromine radical: Resulting in a [M-Br]⁺ fragment. youtube.comresearchgate.net

Cleavage of the ether linkage: Leading to fragments such as [CH₂Br]⁺ and [CH₂OCH₂CH₂Br]⁺.

By running a reaction and then analyzing the product mixture by GC-MS (Gas Chromatography-Mass Spectrometry), one can identify the products and any stable byproducts. If a suspected intermediate can be trapped or is stable enough to be analyzed, its mass spectrum can be compared against theoretical fragmentation patterns to support its proposed structure. For instance, if a reaction involves the substitution of one bromine atom with a methoxy (B1213986) group, the mass spectrum of the product would show a different molecular ion peak and a distinct fragmentation pattern reflecting the new structure, confirming the transformation pathway.

Hypothetical Mass Spectrometry Fragmentation Data

| Ion Fragment | Proposed Structure | m/z (for ⁷⁹Br) |

| [M]⁺ | [BrCH₂OCH₂CH₂Br]⁺ | 246 |

| [M-Br]⁺ | [BrCH₂OCH₂CH₂]⁺ or [CH₂OCH₂CH₂Br]⁺ | 167 |

| [CH₂OCH₂CH₂Br]⁺ | [CH₂OCH₂CH₂Br]⁺ | 153 |

| [CH₂Br]⁺ | [CH₂Br]⁺ | 93 |

By integrating the findings from NMR, vibrational spectroscopy, and mass spectrometry, a comprehensive and well-supported mechanistic picture of the transformations of this compound can be developed, showcasing the power of modern analytical methods in chemical research.

Identification of Transient Species via Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive analytical technique that allows for the gentle transfer of ions from solution into the gas phase for mass analysis. acs.org This "soft" ionization process makes it particularly well-suited for the detection and characterization of reactive intermediates that are often fleeting and present in low concentrations during a chemical reaction. nih.govresearchgate.net While direct ESI-MS studies on the transformations of this compound are not extensively reported in publicly available literature, the principles of its application can be understood through the established reactivity of haloethers.

Transformations of this compound are expected to proceed through various ionic intermediates, especially in reactions involving nucleophiles or Lewis acids. ESI-MS is an ideal tool to intercept and identify these transient species, providing crucial insights into the reaction pathway. acs.org

For instance, in a nucleophilic substitution reaction, the initial step could involve the formation of a cyclic oxonium ion or a stabilized carbocation upon the departure of a bromide ion. These charged intermediates can be readily detected by ESI-MS. The technique allows for real-time monitoring of the reaction mixture, providing "snapshots" of the species present at different time points. acs.org

Hypothetical Transient Species in Transformations of this compound:

| Plausible Transient Species | Molecular Formula | Anticipated m/z | Potential Reaction Condition |

| Protonated this compound | [C₃H₇Br₂O]⁺ | 219/221/223 | Acidic Media |

| Cyclic Dioxonium Ion Intermediate | [C₃H₆BrO]⁺ | 137/139 | Nucleophilic Substitution |

| Acyloxonium Ion | [C₃H₆O-Nu]⁺ | Varies with Nu | Reaction with Nucleophile (Nu) |

The m/z values are isotopic peaks due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br).

The detection of such species would provide strong evidence for specific mechanistic pathways, such as Sₙ1-like mechanisms involving carbocationic intermediates or neighboring group participation leading to cyclic ions. The relative intensities of these ionic intermediates over time can also provide kinetic information about the reaction. acs.org However, it is crucial to acknowledge that the ESI-MS process itself can sometimes generate artifacts, and care must be taken to ensure that the detected ions are indeed relevant to the solution-phase chemistry. nih.gov

Fragmentation Analysis for Structural Characterization of Products

Mass spectrometry is not only pivotal for observing transient species but also for the structural elucidation of the final products of a reaction. In contrast to the soft ionization used for intermediate detection, techniques like electron ionization (EI) are employed to induce fragmentation of the product molecules. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural characterization. chemguide.co.uk

Predicted Key Fragmentation Pathways for this compound:

The fragmentation of the molecular ion [C₃H₆Br₂O]⁺• would likely proceed through several key pathways:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This would lead to the formation of resonance-stabilized oxonium ions.

Loss of a Bromine Radical: The C-Br bond is relatively weak and can readily cleave to lose a bromine radical (•Br), resulting in a [C₃H₆BrO]⁺ fragment.

Loss of a Bromomethoxy Radical: Cleavage of the C-O bond could lead to the loss of a •OCH₂Br radical.

Loss of Formaldehyde (CH₂O): Ethers can undergo rearrangements leading to the elimination of neutral molecules like formaldehyde.

Table of Predicted Fragments for this compound:

| Fragment Ion | Structure | m/z (Isotopic Pattern) | Plausible Origin |

| [C₂H₄Br]⁺ | [CH₂CH₂Br]⁺ | 107/109 | Cleavage of C-O bond and loss of CH₂BrO• |

| [CH₂OBr]⁺ | [CH₂=O⁺-Br] | 109/111 | Alpha-cleavage |

| [C₃H₆BrO]⁺ | [BrCH₂CH₂OCH₂]⁺ | 153/155 | Loss of •Br |

| [C₂H₅O]⁺ | [CH₃CH=O⁺H] | 45 | Rearrangement and fragmentation |

The analysis of these fragmentation patterns, in conjunction with data from other spectroscopic techniques like NMR, provides a robust method for confirming the structure of the products formed in the transformations of this compound.

Future Research Directions and Emerging Applications of 1 Bromo 2 Bromomethoxy Ethane Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of 1-bromo-2-(2-bromoethoxy)ethane and similar ethers often relies on classical methods that may involve harsh reagents or generate significant waste. Future research is geared towards developing "green" synthetic pathways that are more environmentally benign and economically viable.

Key Research Objectives:

Catalytic Approaches: Moving away from stoichiometric brominating agents like phosphorus tribromide towards catalytic systems. This could involve using HBr with an oxidizing agent and a recyclable catalyst to improve atom economy and reduce waste.

Alternative Solvents: Replacing traditional chlorinated or volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids (like sc-CO₂), or water-based systems. A known synthesis method for a related compound, 1-bromo-2-(2,4-dichlorophenoxy)ethane, utilizes a water-reflux system, highlighting the feasibility of aqueous media. prepchem.com

Energy Efficiency: Investigating microwave-assisted or ultrasonic-assisted syntheses to reduce reaction times and energy consumption compared to conventional heating.

| Synthesis Strategy | Potential Advantage | Research Focus |

| Catalytic Bromination | Higher atom economy, reduced waste | Development of robust, recyclable catalysts for ether bromination. |

| Green Solvents | Reduced environmental impact and toxicity | Screening of ionic liquids or deep eutectic solvents for optimal solubility and reactivity. |

| Energy-Efficient Methods | Faster reaction rates, lower energy usage | Optimization of microwave or sonication parameters for the etherification and bromination steps. |

This table is generated based on established principles in green chemistry and may not reflect specific published research for this exact compound.

Exploration of Asymmetric Catalytic Transformations

The symmetrical nature of 1-bromo-2-(2-bromoethoxy)ethane makes it an ideal starting point for creating molecules with complex stereochemistry. Asymmetric catalysis could utilize this linker to introduce chirality, a critical feature for pharmaceuticals and biologically active molecules.

Future research could explore desymmetrization reactions, where a chiral catalyst selectively transforms one of the two identical bromoethyl groups, leading to a chiral intermediate. This intermediate could then be used in the synthesis of enantiomerically pure compounds. While direct asymmetric applications of 1-bromo-2-(2-bromoethoxy)ethane are not yet widely reported, the principles are well-established in modern organic synthesis. mdpi.com The development of chiral catalysts, such as those derived from BINOL or complexed with transition metals like rhodium or copper, could be applied to reactions involving this linker. mdpi.comnih.gov

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, control, and scalability. thieme-connect.de For the synthesis and application of compounds like 1-bromo-2-(2-bromoethoxy)ethane, flow systems present a promising avenue for future development.

Potential Benefits and Research Areas:

Enhanced Safety: Many reactions, including brominations, are highly exothermic. Flow reactors with their high surface-area-to-volume ratio allow for superior temperature control, minimizing the risk of runaway reactions.

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration rather than using larger, more hazardous vessels. This makes scaling from lab to industrial production more straightforward. google.com

Research in this area would focus on adapting existing synthesis protocols to flow conditions and optimizing parameters like residence time, temperature, and reagent mixing to maximize yield and purity. thieme-connect.de

Novel Applications in Supramolecular Chemistry and Nanomaterials

The precise length and bifunctional nature of 1-bromo-2-(2-bromoethoxy)ethane make it an excellent candidate for constructing larger, ordered systems in supramolecular chemistry and materials science.

Crown Ether Synthesis: Bis(2-bromoethyl) ether is a known precursor in the synthesis of certain crown ethers. thermofisher.comwikipedia.org Crown ethers are macrocyclic molecules capable of selectively binding specific ions, a foundational concept in host-guest chemistry. frontiersin.org Future research could focus on creating novel crown ethers with unique cavity sizes and electronic properties for applications in sensing, phase-transfer catalysis, or the creation of molecular switches.

Nanomaterial Functionalization: The two bromine atoms can serve as anchor points to functionalize nanoparticles or construct metal-organic frameworks (MOFs). By reacting with surface groups or metal centers, the linker can be used to tune the properties of nanomaterials, such as their solubility, stability, or ability to bind other molecules.

Self-Assembled Monolayers: The compound could be used to form self-assembled monolayers (SAMs) on various substrates, modifying surface properties for applications in electronics or biocompatible coatings.

| Application Area | Role of 1-bromo-2-(2-bromoethoxy)ethane | Potential Research Outcome |

| Crown Ethers | Key building block for macrocycle formation. thermofisher.comwikipedia.org | New ion-selective sensors or phase-transfer catalysts. |

| Nanomaterials | Bifunctional linker for crosslinking or surface modification. cymitquimica.com | Enhanced stability or targeted delivery capabilities of nanoparticles. |

| Supramolecular Polymers | Monomeric unit for creating polymer chains via non-covalent bonds. | Development of "smart" materials that respond to external stimuli. |

Investigations into Bio-orthogonal Chemistry and Bioconjugation

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, a technique vital for drug development and diagnostics. thermofisher.com The structure of 1-bromo-2-(2-bromoethoxy)ethane makes it a valuable tool in this field, particularly as a linker.

PROTAC Linkers: The compound has been identified as an alkyl chain-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). cymitquimica.comglpbio.commedchemexpress.combio-connect.nl PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. The linker's role is to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The flexibility and length of the linker are critical for the PROTAC's efficacy.

PEGylation Analogues: While longer-chain bromo-PEG-bromide molecules are common in PEGylation (the process of attaching polyethylene (B3416737) glycol chains to proteins or drugs to improve their pharmacological properties), 1-bromo-2-(2-bromoethoxy)ethane can be seen as a short, foundational analogue. broadpharm.com It can be used to create short, defined linkers to conjugate molecules where a long, flexible PEG chain is not desired. The terminal bromine atoms can react with nucleophilic groups on biomolecules, such as thiols (cysteine residues), to form stable covalent bonds. ambeed.com

Future research will likely focus on incorporating this and similar linkers into increasingly complex bioconjugates for targeted drug delivery, diagnostic imaging, and fundamental biological studies.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-2-(bromomethoxy)ethane in laboratory settings?

The synthesis typically involves nucleophilic substitution reactions under controlled conditions. For example, reacting 2-(bromomethoxy)ethanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in anhydrous ether yields the target compound. Reflux conditions (80–100°C) and acid catalysts (e.g., H₂SO₄) enhance reaction efficiency .

- Key parameters :

| Parameter | Value/Reagent |

|---|---|

| Temperature | 80–100°C (reflux) |

| Catalyst | H₂SO₄ or PBr₃ |

| Solvent | Anhydrous ether or THF |

| Yield | 70–85% (lab scale) |

Q. How is this compound characterized structurally and chemically?

Common techniques include:

Q. What are the typical nucleophilic substitution reactions involving this compound?

The bromine atoms are reactive sites for nucleophilic displacement. Examples:

- Ammonolysis : Reaction with NH₃ yields 2-(bromomethoxy)ethylamine .

- Hydrolysis : Aqueous NaOH produces 2-(bromomethoxy)ethanol .

- Thiol substitution : Reaction with NaSH forms bis(2-(bromomethoxy)ethyl)sulfide .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations reveal electron density distribution at bromine sites, guiding predictions of regioselectivity. For instance, Mulliken charge analysis shows higher electrophilicity at the terminal Br compared to the ether-linked Br .

- Example DFT parameters :

| Method | Basis Set | Solvent Model |

|---|---|---|

| B3LYP | 6-31G(d,p) | PCM (THF) |

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles (e.g., C-Br vs. C-O distances) can arise from dynamic disorder or solvent effects. Refinement using SHELXL with TWIN/BASF commands improves accuracy for twinned crystals .

Q. How does steric hindrance from the bromomethoxy group influence reaction kinetics?

Kinetic studies using stopped-flow techniques reveal that bulky substituents reduce SN2 reactivity. For example, the second-order rate constant (k) for reaction with KI in acetone decreases by 40% compared to 1-bromoethane due to steric effects .

- Data :

| Substrate | k (M⁻¹s⁻¹) |

|---|---|

| 1-Bromoethane | 1.2 × 10⁻³ |

| This compound | 7.2 × 10⁻⁴ |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.